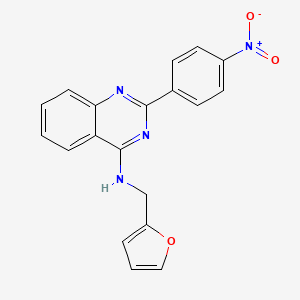

N-(2-呋喃甲基)-2-(4-硝基苯基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-furylmethyl)-2-(4-nitrophenyl)-4-quinazolinamine belongs to the class of quinazolinamine derivatives, which have been extensively studied for their potential in various biological applications due to their diverse biological activities. These compounds, including 2-substituted 1,2-dihydro-4-quinazolinamines and related structures, exhibit significant potency and selectivity in inhibiting the inducible isoform of nitric oxide synthase (i-NOS) and demonstrate efficacy in animal models of inflammatory disease (Tinker et al., 2003).

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)-2-(4-nitrophenyl)-4-quinazolinamine, such as C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, involves reactions with nucleophiles and active methylene compounds, leading to various derivatives including pyrazole derivatives (Hassaneen et al., 1991). Another example is the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, demonstrating the versatility of quinazolinamine chemistry in producing compounds with potential biological activities (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular and solid-state structures of these compounds have been characterized using various techniques, including X-ray powder diffraction and density functional theory (DFT) studies. For instance, the structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was thoroughly investigated, revealing insights into its molecular geometry and intermolecular interactions (Rahmani et al., 2017).

Chemical Reactions and Properties

Quinazolinamine derivatives engage in a variety of chemical reactions, including electrophilic substitution reactions, as demonstrated by 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline. This compound undergoes alkylation and reactions with electrophiles, leading to various derivatives depending on the reaction conditions, illustrating the reactivity of the furan ring and the quinoline fragment (Aleksandrov et al., 2011).

Physical Properties Analysis

Quinazolinamine derivatives exhibit distinct physical properties, including crystalline structures and hydrogen bonding patterns, which contribute to their biological activities. For example, (4-Nitrophenyl)(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)methanol monohydrate shows a chain formation along the axis in its crystal structure, stabilized by hydrogen bonds and π-π stacking interactions (Elmuradov et al., 2011).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-2-(4-nitrophenyl)-4-quinazolinamine derivatives are influenced by their molecular structure, enabling a wide range of biological activities. Their reactivity with different chemical agents, ability to form stable compounds through various chemical reactions, and potential biological activities are areas of significant interest. The synthesis and characterization of such compounds, including their antibacterial activities, have been explored, highlighting their importance in medicinal chemistry (Holla et al., 2002).

科学研究应用

化学性质和合成

喹唑啉衍生物的化学性质和合成技术已得到广泛研究。研究表明,这些化合物表现出独特的荧光发射和与金属阳离子的结合特性,表明它们在传感技术中具有潜在应用。例如,一项对喹唑啉衍生物的研究表明,它在与某些金属离子相互作用后能够增强荧光发射,展示了其在金属离子检测中的效用 (Yang Liu et al., 2015).

生物活性

喹唑啉衍生物的生物活性因其治疗潜力而备受关注。例如,1,2-二氢-4-喹唑啉胺已被确认为诱导型一氧化氮合酶的有效抑制剂,在体内显示出抗炎活性,这为开发新型抗炎剂开辟了道路 (A. Tinker et al., 2003)。此外,其他研究集中于喹唑啉化合物的合成,作为生产各种具有生物活性的衍生物的前体,表明它们在药物化学中的重要性 (A. S. Shawali et al., 1990).

抗菌性能

对喹唑啉衍生物的抗菌性能的研究显示出有希望的结果。例如,一系列 N(2)、N(4)-二取代喹唑啉-2,4-二胺对耐多药金黄色葡萄球菌表现出有效的活性,突出了它们作为新型抗菌剂的潜力 (Kurt S. Van Horn et al., 2014).

致癌性和毒理学研究

喹唑啉衍生物也一直是毒理学研究的主题,以评估其致癌性。包括喹唑啉类似物在内的硝基噻吩和硝基呋喃的比较研究提供了对它们致癌潜力的见解,有助于这些化合物的安全性评估 (S. Cohen et al., 1976).

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-23(25)14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(22-18)20-12-15-4-3-11-26-15/h1-11H,12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOZAJKRBANUND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)